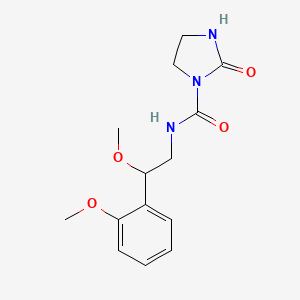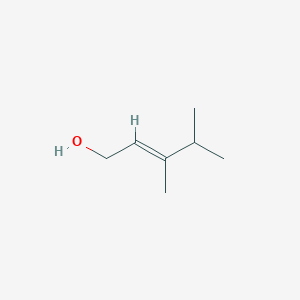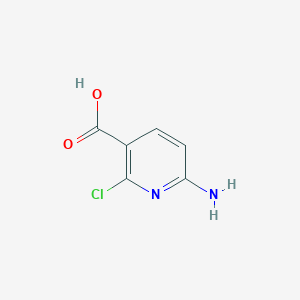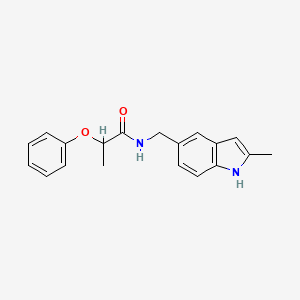
(2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrimidine ring, and a piperazine ring . The presence of these groups suggests that this compound could have interesting biological activities, as both thiazoles and pyrimidines are found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and pyrimidine rings, followed by the introduction of the piperazine ring. The exact synthetic route would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole, pyrimidine, and piperazine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thiazole and pyrimidine rings might undergo reactions with electrophiles or nucleophiles, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar thiazole and pyrimidine rings might make the compound soluble in polar solvents .科学的研究の応用
Pharmacokinetics and Metabolism
A study on a structurally similar compound, PF-00734200, investigated its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. It highlighted the compound's absorption, circulating radioactivity composition, and major metabolic pathways. This research provides insights into how similar compounds might be metabolized and eliminated from the body (Sharma et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of new pyridine derivatives, which are structurally related to the compound , showed variable and modest activity against tested bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Potential Therapeutic Applications
A novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized, characterized, and screened for in vitro antibacterial activity. Many compounds in this series showed moderate to good antimicrobial activity, indicating their potential as therapeutic agents (Mhaske et al., 2014).
作用機序
Target of Action
Similar compounds have been found to targetphosphoinositide 3-kinases (PI3Ks) , which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
Compounds with similar structures have been found to inhibit pi3ks . PI3Ks are involved in multiple cellular signaling pathways and their inhibition can lead to a decrease in cancer cell proliferation and survival.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. PI3K activation phosphorylates and activates Akt, localizing it in the plasma membrane. Akt can have a number of downstream effects such as activating CREB, inhibiting p27, localizing FOXO in the cytoplasm, activating PtdIns-3ps, and activating mTOR which can lead to protein synthesis.
Pharmacokinetics
Similar compounds have been described as orally bioavailable . This suggests that the compound is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties can have a significant impact on the compound’s bioavailability, or the proportion of the drug that enters circulation and is able to have an active effect.
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased cancer cell proliferation and survival .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-9-20-10(7-24-9)13(23)22-4-2-21(3-5-22)12-6-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQGLDPCNFMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)



![Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2891280.png)

![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2891283.png)
![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2891284.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2891286.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2891293.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)